Sodium lauroyl lactylate

説明

Sodium Lauroyl Lactylate, also known as Sodium 2- (1-carboxylatoethoxy)-1-methyl-2-oxoethyl laurate, is primarily used in cosmetics as a surfactant and emulsifying agent . It serves as a bridge, fostering harmony between water and oil-based components within a product, thus contributing to a uniform and smooth texture . It washes away oil, helps other ingredients absorb into the skin, improves the texture and feel of formulas, and helps to moisturize the skin .

Synthesis Analysis

The synthesis of Sodium Lauroyl Lactylate involves a condensation reaction of lauric acid and lactylate, prepared from lactic acid (milk) and natural fatty acids derived from coconut oil . A detailed preparation method involves dissolving sodium hydroxide with purified water to obtain a sodium hydroxide liquid, then adding the sodium hydroxide liquid to lactic acid at room temperature while stirring so as to react to generate a sodium lactate liquid .Molecular Structure Analysis

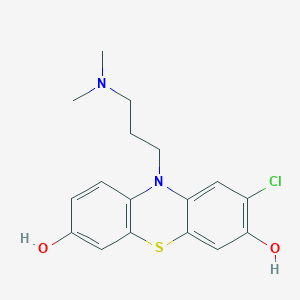

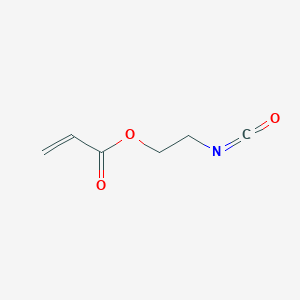

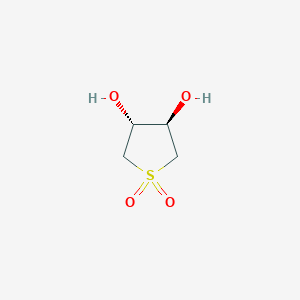

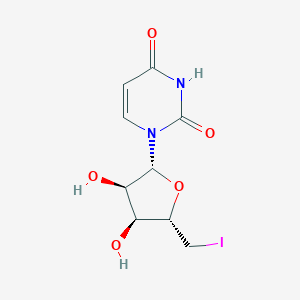

The molecular formula of Sodium Lauroyl Lactylate is C18H31NaO6 . It is a sodium salt of the reaction of lauric acid and lactic acid .Chemical Reactions Analysis

Sodium Lauroyl Lactylate exhibits membrane-disruptive properties . It can act as a surfactant, which helps wash away dirt and oil from the skin . As an ingredient that easily penetrates the skin, Sodium Lauroyl Lactylate can help other ingredients be absorbed .Physical And Chemical Properties Analysis

Sodium Lauroyl Lactylate appears as a white or creamy-white waxy solid or paste . It is soluble in water and stable under normal conditions .科学的研究の応用

Membrane-Disruptive Properties

SLL has been studied for its membrane-disruptive properties . It’s a promising lactylate with a 12-carbon-long, saturated hydrocarbon chain. The study used quartz crystal microbalance–dissipation (QCM-D) and electrochemical impedance spectroscopy (EIS) techniques to investigate the real-time, membrane-disruptive interactions between SLL and supported lipid bilayer (SLB) and tethered bilayer lipid membrane (tBLM) platforms .

Antimicrobial Potency

SLL exhibits high antimicrobial potency . It’s found to have distinct membrane-disruptive properties that lie in between the rapid, complete solubilizing activity of SDS and the more modest disruptive properties of LA .

Hydrophilicity

SLL possesses industrially attractive properties such as hydrophilicity . This property makes it a good candidate for various applications where water-soluble products are required.

Emulsifier in Cosmetics

SLL is used as an emulsifier and mild thickening agent in cosmetics . As an emulsifier, it helps to hold together two ingredients or phases that normally wouldn’t combine .

Surfactant in Skin Care Products

SLL is primarily used as a surfactant in skin care products such as cleansers, toners, and moisturizers . As a surfactant, it helps to break down the oil and dirt on the skin’s surface, allowing them to be washed away with water .

Component in Eco-friendly Surfactant Mixtures

SLL is considered a potential bio-friendly alternative for petrochemical-based amphiphiles . In certain ratios, SLG/SLL surfactant mixtures had synergistic effects that could yield higher surface activity and improve application performance . These mixtures have a promising prospect for use in the personal care, detergent, and cosmetic industries .

作用機序

Target of Action

Sodium Lauroyl Lactylate (SLL) primarily targets the skin and hair . It acts as a surfactant, reducing surface tension between liquids, allowing them to mix evenly . This property makes SLL effective in removing dirt and oil from the skin and hair .

Mode of Action

SLL interacts with its targets by acting as a surfactant, which helps wash away dirt and oil from the skin . It also easily penetrates the skin, helping other ingredients to be absorbed . Furthermore, SLL exhibits distinct membrane-disruptive properties . It lies between the rapid, complete solubilizing activity of sodium dodecyl sulfate (SDS) and the more modest disruptive properties of lauric acid (LA) .

Biochemical Pathways

SLL affects the lipid bilayer of cell membranes . It interacts with the membrane, causing disruption and changes in the membrane’s morphology . The hydrolytic products of SLL, i.e., lauric acid (LA) and lactic acid (LacA), induce a greater degree of transient, reversible membrane morphological changes but ultimately less permanent membrane disruption than SLL .

Pharmacokinetics

It is known that sll is a low-risk ingredient that is safe to use on a daily basis unless a specific allergy to it exists . It is generally safe to use unless you are allergic or sensitive to lactic acid .

Result of Action

The result of SLL’s action is the removal of dirt and oil from the skin and hair, leading to a clean and refreshed feeling . It also helps other ingredients absorb into the skin, improving the texture and feel of formulas, and helps to moisturize the skin .

Action Environment

SLL is a biodegradable and bio-renewable replacement for petroleum-based surfactants . It provides rheology control and aesthetically pleasing dense, creamy foam . It is an excellent emulsifier in creams and lotions, providing an alpha-hydroxy acid benefit at lower pH . In strong acid or base conditions, it may undergo hydrolysis .

将来の方向性

特性

IUPAC Name |

sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYZDAJPNNBYED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891888 | |

| Record name | Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium lauroyl lactylate | |

CAS RN |

13557-75-0 | |

| Record name | Dodecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013557750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAUROYL LACTYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7243K85WFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium Lauroyl Lactylate (SLL) interact with cell membranes, and what are the downstream effects of this interaction?

A1: SLL exhibits membrane-disrupting properties that fall between the strong solubilizing action of Sodium Dodecyl Sulfate (SDS) and the milder disruption caused by Lauric Acid (LA) []. While all three compounds share similar chain properties and critical micelle concentrations (CMC), SLL demonstrates a unique interaction profile. Studies using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) on supported lipid bilayers (SLB) and tethered bilayer lipid membranes (tBLM) reveal that SLL causes significant but not complete membrane disruption []. In contrast, its hydrolytic products, LA and Lactic Acid (LacA), induce more transient membrane changes with less permanent disruption []. This suggests that the specific headgroup structure of SLL plays a crucial role in its membrane interaction and antimicrobial activity [].

Q2: What are the applications of SLL in drug delivery systems, and what makes it suitable for this purpose?

A2: SLL has shown promise as a component in anionic liposomes designed for delivering Manganese-based compounds for diagnostic imaging []. Research indicates that liposomes formulated with SLL as the anionic surfactant demonstrate good stability over time and maintain a homogeneous size distribution even after loading with Manganese Chloride or Manganese acetylacetonate []. This stability, coupled with the ability to encapsulate these compounds efficiently, makes SLL-based liposomes potentially suitable candidates for delivering diagnostic agents [].

Q3: Are there any studies on the synergistic effects of SLL when combined with other surfactants?

A4: Research has explored the synergistic behavior of SLL when combined with Sodium Lauroyl Glycinate (SLG) in aqueous solutions []. The study found that mixtures of SLG and SLL, at specific molar ratios, exhibit enhanced surface activity compared to either surfactant alone. Notably, a mixture with a mole fraction of SLL (αSLL) at 0.4 achieved the lowest surface tension at the critical micelle concentration (γcmc) []. This synergistic effect suggests that combining SLG and SLL could lead to improved performance in applications requiring high surface activity, such as foaming agents or emulsifiers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)